molecular formula C23H23N3O4S B2547912 N-(4-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 899756-27-5

N-(4-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2547912
CAS No.: 899756-27-5
M. Wt: 437.51
InChI Key: GEIPARBKYMXIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzofuro[3,2-d]pyrimidin-4-one core fused to a benzofuran moiety, substituted at position 3 with a propyl group and at position 2 with a sulfanyl acetamide side chain. The acetamide nitrogen is further substituted with a 4-methoxybenzyl group. The structural complexity arises from the fused bicyclic system, which combines aromatic and heterocyclic elements.

The sulfanyl acetamide group (-S-CH2-CONH-) is a critical pharmacophore in many bioactive molecules, contributing to hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-3-12-26-22(28)21-20(17-6-4-5-7-18(17)30-21)25-23(26)31-14-19(27)24-13-15-8-10-16(29-2)11-9-15/h4-11H,3,12-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIPARBKYMXIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The compound can be characterized by its unique structure, which includes a methoxybenzyl group and a benzofuro-pyrimidine moiety linked through a sulfanyl acetamide. This structural complexity is believed to contribute to its diverse biological activities.

1. Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzofuro-pyrimidine have shown efficacy against various bacterial strains. While specific data for N-(4-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is limited, related compounds have demonstrated moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Compounds featuring the benzofuro and pyrimidine cores are often evaluated for their anticancer potential. Research has shown that similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies on related benzofuro-pyrimidine derivatives revealed IC50 values in the micromolar range against several cancer cell lines .

3. Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activity. Compounds with sulfanyl groups are known to act as inhibitors of acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease states. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

The biological activity of N-(4-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide can be attributed to several mechanisms:

  • Interaction with Biological Targets : The compound likely interacts with specific proteins or enzymes, altering their function and thereby influencing cellular pathways.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Research Findings

Activity Related Compounds IC50 Values Target Pathogen/Cell Line
AntimicrobialBenzofuro derivativesModerate (10–50 µM)Staphylococcus aureus, E. coli
AnticancerPyrimidine derivativesLow (1–10 µM)Various cancer cell lines
Enzyme InhibitionSulfanyl compoundsVaries (1–20 µM)AChE, Urease

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Screening : A study demonstrated that benzofuro-pyrimidine derivatives showed significant antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting potential for further development as antimicrobial agents .
  • Anticancer Activity : Research involving pyrimidine-based compounds found notable antiproliferative effects on human cancer cell lines, indicating that modifications in structure could enhance efficacy .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(4-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Research

A study involving benzofuro-pyrimidine derivatives demonstrated their antiproliferative effects on several cancer cell lines. For instance, one derivative showed an IC50 value of 10 µM against human breast cancer cells, indicating potent anticancer properties. This suggests that N-(4-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide may serve as a lead compound for further development in cancer therapy.

Antioxidant Activity

The antioxidant properties of this compound have also been studied. Similar compounds have shown the ability to scavenge free radicals effectively and reduce oxidative stress in cellular models.

Case Study: Antioxidant Activity Assessment

In vitro assays revealed that derivatives of N-(4-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide exhibited antioxidant activities comparable to standard antioxidants like ascorbic acid. This property is crucial for preventing cellular damage associated with cancer and other degenerative diseases.

Enzyme Inhibition

The compound may possess enzyme-inhibitory properties relevant to metabolic disorders. Studies on structurally analogous compounds have reported inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management.

Case Study: Enzyme Inhibition Research

A recent study demonstrated that a related compound inhibited DPP-IV with an IC50 value of 25 µM. This finding suggests potential applications in treating metabolic disorders such as type 2 diabetes.

Summary Table of Applications

ApplicationActivity DescriptionRelevant Studies
AnticancerSignificant cytotoxicity against various cancer cell linesIC50 of 10 µM against breast cancer cells .
AntioxidantEffective scavenging of free radicals and reduction of oxidative stressComparable antioxidant activity to ascorbic acid .
Enzyme InhibitionInhibition of DPP-IV linked to glucose metabolismIC50 of 25 µM for related compounds .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic hydrolysis : Cleavage of the amide bond yields 2-[(4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetic acid and 4-methoxybenzylamine.

  • Basic hydrolysis : Saponification produces the corresponding carboxylate salt under alkaline conditions.

Reaction conditions and outcomes are summarized below:

Reaction Type Conditions Products
Acidic hydrolysisHCl (6M), reflux, 12 hrs2-[(4-oxo-3-propyl-pyrimidin-2-yl)sulfanyl]acetic acid + 4-methoxybenzylamine
Basic hydrolysisNaOH (1M), 60°C, 6 hrsSodium 2-[(4-oxo-3-propyl-pyrimidin-2-yl)sulfanyl]acetate + 4-methoxybenzylamine

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) moiety is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on the oxidizing agent:

  • Mild oxidation (H₂O₂, 30%): Produces the sulfoxide derivative.

  • Strong oxidation (KMnO₄, acidic conditions): Yields the sulfone derivative.

Oxidizing Agent Conditions Product
H₂O₂ (30%)RT, 2 hrsSulfoxide derivative (R-S(=O)-R')
KMnO₄H₂SO₄, 50°C, 4 hrsSulfone derivative (R-S(=O)₂-R')

Nucleophilic Substitution at the Pyrimidinone Core

The pyrimidinone ring participates in nucleophilic substitutions. The C-2 sulfanyl group acts as a leaving group in reactions with amines or thiols:

  • Reaction with ethylenediamine replaces the sulfanyl group with an aminoethyl moiety.

Nucleophile Conditions Product
EthylenediamineDMF, 80°C, 8 hrsN-(4-methoxybenzyl)-2-(2-aminoethyl)pyrimidinone acetamide

Cyclization Reactions

Under dehydrating conditions, the acetamide side chain may cyclize with the pyrimidinone oxygen to form a six-membered lactam ring. This reaction is facilitated by PCl₅ or POCl₃:

Reagent Conditions Product
POCl₃Toluene, 110°C, 6 hrs8-propyl-3-(4-methoxybenzyl)-2-thioxo-1,2,3,8-tetrahydrofuro[3,2-d] thiazino[6,5-c]pyrimidin-4(5H)-one

Thiol-Disulfide Exchange

The sulfanyl group participates in thiol-disulfide exchange with reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), forming mixed disulfides. This reaction is critical for studying redox stability:

Reagent Conditions Product
DTNBPBS buffer, pH 7.4, RTMixed disulfide with 2-nitro-5-thiobenzoate

Stability Under Ambient Conditions

The compound is stable in solid form but degrades in solution:

  • Photodegradation : Exposure to UV light (254 nm) cleaves the sulfanyl group, forming a disulfide dimer.

  • Thermal degradation : Decomposes above 200°C, releasing SO₂ and CO₂.

Key Research Findings

  • Synthetic utility : The sulfanyl group enables modular functionalization via substitution or oxidation.

  • Biological relevance : Oxidation to sulfone enhances binding affinity to kinase targets by 10-fold in analogs.

  • Degradation pathways : Hydrolysis and photodegradation limit shelf life in aqueous formulations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Target Compound: Benzofuro[3,2-d]pyrimidin-4-one core.
  • Analog 1 (): Benzothieno[3,2-d]pyrimidin-4-one core. The sulfur atom in the benzothiophene ring introduces greater polarizability and weaker hydrogen-bonding capacity than oxygen, which may alter solubility and protein-binding interactions .
  • Analog 2 (): Benzothieno[2,3-d]pyrimidin-4-one core. The shifted fusion position (2,3-d vs.

Substituent Variations

Compound R₁ (Position 3) R₂ (Acetamide Substituent) Molecular Weight (Calculated)
Target Compound Propyl 4-Methoxybenzyl ~495.5 g/mol
Analog 1 () 3-Ethoxypropyl 4-Isopropylphenyl ~513.6 g/mol
Analog 2 () 4-Ethoxyphenyl 4-Methylphenyl ~507.6 g/mol
Quinazolinone () 4-Sulfamoylphenyl Varied N-substituents ~400–450 g/mol
  • Propyl vs. Ethoxypropyl/Ethoxyphenyl : The target’s shorter alkyl chain (propyl) may reduce steric hindrance compared to bulkier ethoxy groups, influencing binding pocket accessibility .
  • 4-Methoxybenzyl vs. Aryl Substituents : The methoxy group offers moderate polarity, balancing solubility and lipophilicity better than the purely hydrophobic 4-isopropylphenyl (Analog 1) or 4-methylphenyl (Analog 2) .

Physicochemical Properties

  • Melting Points : While the target compound’s melting point is unreported, Analog 1 () and related compounds in exhibit melting points between 175–178°C, suggesting crystalline stability typical of fused heterocycles .
  • Solubility: The 4-methoxybenzyl group likely improves organic solvent solubility (e.g., DMSO or ethanol) compared to sulfonamide-containing analogs (), which are more polar .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Core Structure Key Substituents Potential Bioactivity
Target Compound Benzofuro[3,2-d]pyrimidinone Propyl, 4-methoxybenzyl Kinase inhibition (inferred)
Analog 1 () Benzothieno[3,2-d]pyrimidine 3-Ethoxypropyl, isopropyl Anticancer (inferred)
Analog 2 () Benzothieno[2,3-d]pyrimidine 4-Ethoxyphenyl, methyl Antimicrobial (inferred)

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed to prepare N-(4-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide?

  • The compound is synthesized via multi-step reactions, including:

  • Nucleophilic substitution : Introduction of the sulfanyl group to the pyrimidine ring using thiourea or thiol reagents under basic conditions.
  • Coupling reactions : Formation of the acetamide linkage via reaction of activated carboxylic acid derivatives (e.g., chloroacetyl chloride) with the 4-methoxybenzylamine moiety.
  • Cyclization : Construction of the benzofuropyrimidinone core via acid- or base-catalyzed ring closure.
    Purification often involves column chromatography or recrystallization. Similar strategies are detailed for structurally related acetamide derivatives in and .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • X-ray crystallography : For unambiguous determination of molecular geometry and hydrogen bonding patterns. SHELX software (e.g., SHELXL) is widely used for refinement .
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and assess purity.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula.
  • FT-IR : To identify functional groups (e.g., carbonyl, sulfanyl).

Q. What in vitro assays are recommended to evaluate the biological activity of this compound?

  • Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based or colorimetric readouts.
  • Cytotoxicity screening : Cell viability assays (e.g., MTT) across cancer cell lines.
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions.
  • Ensure purity >95% (HPLC) to avoid confounding results, as emphasized in studies on analogous compounds .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing by-product formation?

  • Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, highlights the use of DoE in flow chemistry for reaction optimization .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for coupling reactions) or organocatalysts to enhance regioselectivity.
  • In-line monitoring : Use of techniques like ReactIR to track reaction progress and intermediate stability.

Q. How should discrepancies in reported biological activity data across studies be addressed?

  • Comparative analysis : Cross-validate assay protocols (e.g., buffer pH, incubation time) and compound purity. Variations in IC50_{50} values may arise from differences in cell lines or enzyme isoforms.
  • Metabolite profiling : Assess whether degradation products (e.g., via sulfanyl oxidation) contribute to activity.
  • Structural analogs : Compare activity trends with derivatives (e.g., ’s dihydropyridines) to identify critical substituents .

Q. What challenges arise in crystallographic analysis of this compound, particularly regarding polymorphism?

  • Hydrogen bonding networks : Polymorphism may result from alternative packing modes driven by flexible substituents (e.g., methoxybenzyl group). Graph set analysis ( ) can categorize H-bond patterns .
  • Refinement strategies : Use SHELXL’s TWIN and BASF commands to model twinned crystals or disordered regions .
  • Temperature-dependent studies : Collect data at multiple temperatures to identify phase transitions.

Q. What computational approaches aid in understanding structure-activity relationships (SAR) for this compound?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins.
  • QSAR modeling : Correlate electronic descriptors (e.g., Hammett constants) with bioactivity data.
  • Molecular dynamics (MD) : Simulate ligand-protein interactions over time to assess stability.
  • ’s focus on trifluoromethyl groups highlights the role of lipophilicity in SAR .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis Optimization DoE, in-line monitoring, catalyst screening
Structural Analysis X-ray crystallography, SHELXL, NMR
Bioactivity Validation SPR, ITC, cytotoxicity assays
Computational SAR Docking, QSAR, MD simulations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.